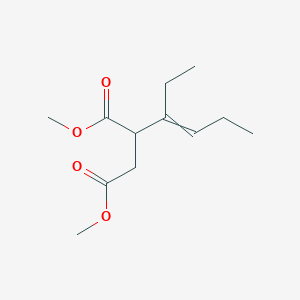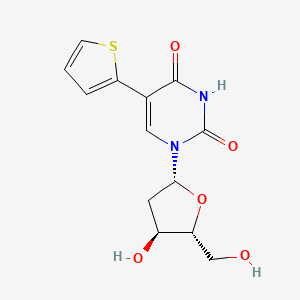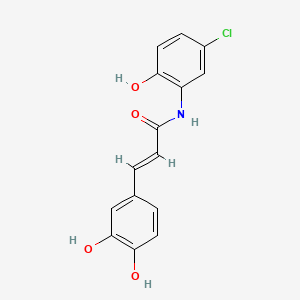
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is an organic compound that features a combination of chloro, hydroxy, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Amidation: The chalcone is then reacted with an amine, such as aniline, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or as a potential therapeutic agent.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: It may act as a nucleophile or electrophile in various organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(5-bromo-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide: Similar structure but with a bromo group instead of a chloro group.
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with methoxy groups instead of hydroxy groups.
Uniqueness
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is unique due to the presence of both chloro and hydroxy groups, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
96920-43-3 |
|---|---|
Formule moléculaire |
C15H12ClNO4 |
Poids moléculaire |
305.71 g/mol |
Nom IUPAC |
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H12ClNO4/c16-10-3-5-12(18)11(8-10)17-15(21)6-2-9-1-4-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)/b6-2+ |
Clé InChI |
BMJMDUJTMNZSSA-QHHAFSJGSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=CC(=C2)Cl)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=CC(=C2)Cl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


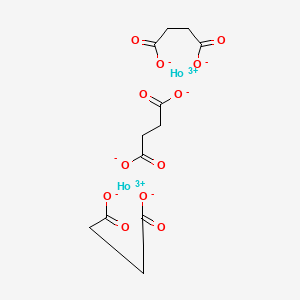
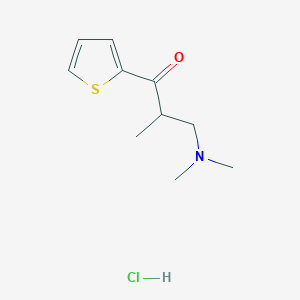


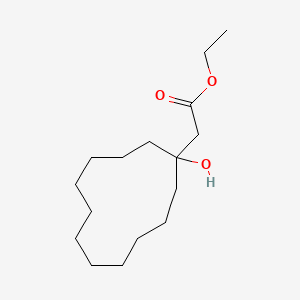

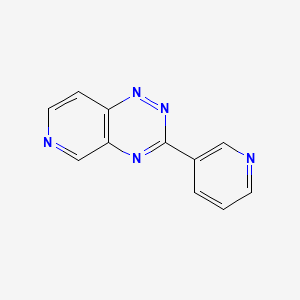
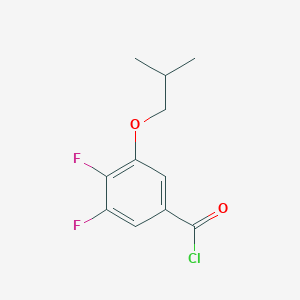
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
